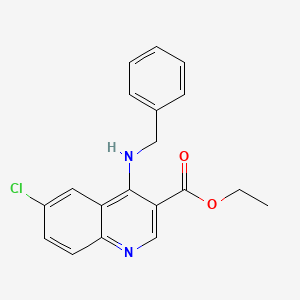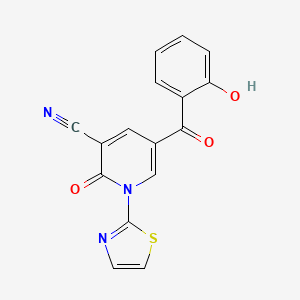![molecular formula C22H23N3O3S B3020560 4-isopropoxy-N-[2-(4-methylphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 958961-49-4](/img/structure/B3020560.png)
4-isopropoxy-N-[2-(4-methylphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-isopropoxy-N-[2-(4-methylphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide" is a complex organic molecule that may be related to the class of compounds known as benzamides, which are of significant interest in medicinal chemistry due to their potential biological applications. Benzamides are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. The structure of the compound suggests that it could be synthesized from a pyrazole derivative, similar to the compounds reported in the first paper, which describes the synthesis of benzamide derivatives from 4-aminophenazone .
Synthesis Analysis
The synthesis of related benzamide compounds typically involves the use of starting materials such as antipyrine or aminobenzamide derivatives, which are then subjected to various chemical reactions to introduce different substituents into the molecule. For instance, the first paper reports the synthesis of benzamide derivatives by using 4-aminophenazone and screening them for biological activity . Although the exact synthesis route for the compound is not provided, it is likely that similar synthetic strategies could be employed, involving multiple steps such as amide bond formation, substitution reactions, and possibly cyclization steps as indicated in the second paper for the synthesis of pyrazolo[4,3-d]isoxazoles .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring, which is further substituted with various functional groups that can significantly alter the compound's biological activity. The compound likely contains a pyrazole ring fused with a thiophene ring, as suggested by its name, which could contribute to its unique chemical properties and potential biological activity. Detailed structural characterization, such as NMR spectroscopy, would be necessary to confirm the exact structure, as demonstrated in the second paper for the characterization of pyrazolo[4,3-d]isoxazoles .
Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of chemical reactions, depending on the substituents present on the benzene ring and the amide nitrogen. These reactions may include nucleophilic substitution, electrophilic substitution, and hydrolysis of the amide bond. The presence of a pyrazole ring may also allow for reactions specific to heterocyclic compounds, such as ring-opening or ring-closure reactions. The second paper provides an example of how substituted pyrazoles can be converted into isoxazoles through the reaction with hydroxylamine and subsequent cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties include solubility in various solvents, melting points, and stability under different conditions. The presence of polar functional groups such as amides typically increases solubility in polar solvents. The biological activities of these compounds, as reported in the first paper, are also crucial properties, with the tested benzamide derivatives showing inhibitory activity against alkaline phosphatases and ecto-5'-nucleotidases . The third paper also highlights the importance of biological evaluation, showing that a synthesized benzamide derivative exhibited antibacterial, antifungal, and anticancer activities .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14(2)28-18-10-6-16(7-11-18)22(26)23-21-19-12-29(27)13-20(19)24-25(21)17-8-4-15(3)5-9-17/h4-11,14H,12-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXPKRARHKYCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

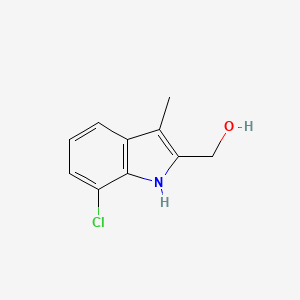
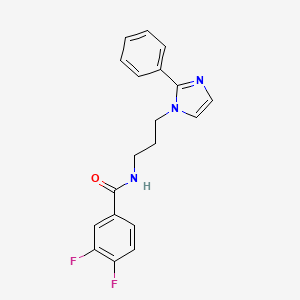
![3-Cyclopropyl-5-[3-(triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3020481.png)

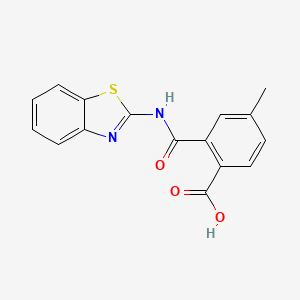
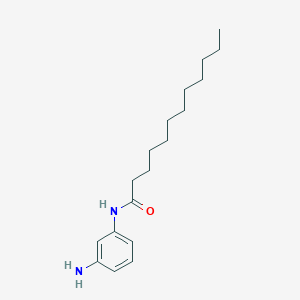
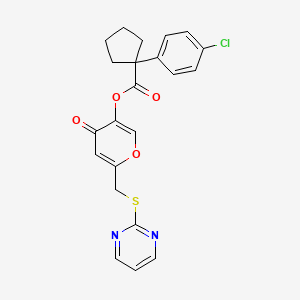

![Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B3020490.png)
